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molecular formula C4H10N2O3S B1331450 morpholine-4-sulfonamide CAS No. 25999-04-6

morpholine-4-sulfonamide

Cat. No. B1331450
M. Wt: 166.2 g/mol
InChI Key: WZWQJRQCWCFUTM-UHFFFAOYSA-N
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Patent
US07205302B2

Procedure details

5.00 g of sulfamide, 4.09 g of morpholine and 5 ml of 1,2-diethoxyethane were mixed and heated with stirring in an oil bath at 120° C. for 11 hours. The reaction solution was air-cooled to room temperature and the crystal was washed with diethyl ether, washed with methanol and then dried under reduced pressure to obtain 5.98 g of the desired compound as an brownish crystal having a melting point of 158 to 161° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([NH2:5])([NH2:4])(=[O:3])=[O:2].N1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.C(OCCOCC)C>>[N:4]1([S:1]([NH2:5])(=[O:3])=[O:2])[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
4.09 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)OCCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring in an oil bath at 120° C. for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was air-cooled to room temperature
WASH
Type
WASH
Details
the crystal was washed with diethyl ether
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
N1(CCOCC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.98 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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